molecular formula C33H37NO6 B3154735 (S)-1-(3,4-Bis(benzyloxy)phenoxy)-3-((3,4-dimethoxyphenethyl)amino)propan-2-ol CAS No. 782436-39-9

(S)-1-(3,4-Bis(benzyloxy)phenoxy)-3-((3,4-dimethoxyphenethyl)amino)propan-2-ol

Cat. No. B3154735
CAS RN: 782436-39-9
M. Wt: 543.6 g/mol
InChI Key: MUJQUOGOAXEIKS-NDEPHWFRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(3,4-Bis(benzyloxy)phenoxy)-3-((3,4-dimethoxyphenethyl)amino)propan-2-ol, also known as carvedilol, is a non-selective beta-blocker and alpha-1 blocker used in the treatment of heart failure, hypertension, and angina. Carvedilol is a racemic mixture of two enantiomers, (R)-carvedilol and (S)-carvedilol. The (S)-enantiomer is responsible for the beta-blocking activity of the drug.

Mechanism of Action

Carvedilol exerts its therapeutic effects by blocking the beta-adrenergic receptors and alpha-1 adrenergic receptors. The beta-blocking activity of (S)-1-(3,4-Bis(benzyloxy)phenoxy)-3-((3,4-dimethoxyphenethyl)amino)propan-2-ol is responsible for its ability to reduce heart rate, contractility, and cardiac output. The alpha-1 blocking activity of (S)-1-(3,4-Bis(benzyloxy)phenoxy)-3-((3,4-dimethoxyphenethyl)amino)propan-2-ol is responsible for its ability to reduce peripheral vascular resistance and blood pressure.
Biochemical and Physiological Effects:
Carvedilol has several biochemical and physiological effects, including a reduction in heart rate, contractility, and cardiac output, as well as a reduction in peripheral vascular resistance and blood pressure. Carvedilol has also been shown to improve left ventricular function, reduce oxidative stress, and improve endothelial function.

Advantages and Limitations for Lab Experiments

Carvedilol has several advantages for use in laboratory experiments, including its well-established pharmacological profile, its ability to block both beta-adrenergic and alpha-1 adrenergic receptors, and its availability as a commercial drug. However, (S)-1-(3,4-Bis(benzyloxy)phenoxy)-3-((3,4-dimethoxyphenethyl)amino)propan-2-ol also has some limitations, including its non-selectivity for beta-adrenergic receptors and its potential for off-target effects.

Future Directions

There are several future directions for research on (S)-1-(3,4-Bis(benzyloxy)phenoxy)-3-((3,4-dimethoxyphenethyl)amino)propan-2-ol. One area of research is the development of more selective beta-blockers that target specific beta-adrenergic receptor subtypes. Another area of research is the investigation of (S)-1-(3,4-Bis(benzyloxy)phenoxy)-3-((3,4-dimethoxyphenethyl)amino)propan-2-ol's potential in the treatment of other diseases, including Parkinson's disease and cancer. Additionally, the development of novel drug delivery systems for (S)-1-(3,4-Bis(benzyloxy)phenoxy)-3-((3,4-dimethoxyphenethyl)amino)propan-2-ol may improve its therapeutic efficacy and reduce its potential for off-target effects.

Scientific Research Applications

Carvedilol has been extensively studied for its therapeutic potential in the treatment of cardiovascular diseases. It has been shown to improve left ventricular function, reduce mortality, and improve symptoms in patients with heart failure. Carvedilol has also been shown to reduce blood pressure and improve endothelial function in patients with hypertension. In addition, (S)-1-(3,4-Bis(benzyloxy)phenoxy)-3-((3,4-dimethoxyphenethyl)amino)propan-2-ol has been investigated for its potential in the treatment of other diseases, including Parkinson's disease and cancer.

properties

IUPAC Name

(2S)-1-[3,4-bis(phenylmethoxy)phenoxy]-3-[2-(3,4-dimethoxyphenyl)ethylamino]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H37NO6/c1-36-30-15-13-25(19-32(30)37-2)17-18-34-21-28(35)24-38-29-14-16-31(39-22-26-9-5-3-6-10-26)33(20-29)40-23-27-11-7-4-8-12-27/h3-16,19-20,28,34-35H,17-18,21-24H2,1-2H3/t28-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJQUOGOAXEIKS-NDEPHWFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC(COC2=CC(=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CCNC[C@@H](COC2=CC(=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H37NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-(3,4-Bis(benzyloxy)phenoxy)-3-((3,4-dimethoxyphenethyl)amino)propan-2-ol
Reactant of Route 2
Reactant of Route 2
(S)-1-(3,4-Bis(benzyloxy)phenoxy)-3-((3,4-dimethoxyphenethyl)amino)propan-2-ol
Reactant of Route 3
Reactant of Route 3
(S)-1-(3,4-Bis(benzyloxy)phenoxy)-3-((3,4-dimethoxyphenethyl)amino)propan-2-ol
Reactant of Route 4
Reactant of Route 4
(S)-1-(3,4-Bis(benzyloxy)phenoxy)-3-((3,4-dimethoxyphenethyl)amino)propan-2-ol
Reactant of Route 5
Reactant of Route 5
(S)-1-(3,4-Bis(benzyloxy)phenoxy)-3-((3,4-dimethoxyphenethyl)amino)propan-2-ol
Reactant of Route 6
Reactant of Route 6
(S)-1-(3,4-Bis(benzyloxy)phenoxy)-3-((3,4-dimethoxyphenethyl)amino)propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.